An In-depth Technical Guide to the Chemical Properties of 5-Bromoquinazolin-4-ol
An In-depth Technical Guide to the Chemical Properties of 5-Bromoquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromoquinazolin-4-ol, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and its utility in further chemical transformations. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Core Chemical and Physical Properties
| Property | Data | Source/Note |
| Molecular Formula | C₈H₅BrN₂O | - |
| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |
| CAS Number | 147006-47-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for quinazolinone derivatives |
| Melting Point | Data not available | The related isomer, 6-Bromoquinazolin-4-ol, has a melting point of 281-287 °C. |
| Boiling Point | Data not available | - |
| Solubility | Sparingly soluble in common organic solvents | Expected behavior for this class of compounds |
| pKa | Data not available | - |
Synthesis of 5-Bromoquinazolin-4-ol: An Experimental Protocol
The synthesis of 5-Bromoquinazolin-4-ol can be achieved through the cyclization of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-bromobenzoic acid with formamide.
Reaction Scheme:
2-amino-6-bromobenzoic acid reacts with formamide upon heating to yield 5-Bromoquinazolin-4-ol.
Detailed Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, place 2-amino-6-bromobenzoic acid (1 equivalent).
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Reaction Initiation: Add an excess of formamide (approximately 10-15 equivalents).
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Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Isolation: Pour the cooled reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 5-Bromoquinazolin-4-ol.
Chemical Reactivity and Applications in Synthesis
The chemical properties of 5-Bromoquinazolin-4-ol make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the bromine atom at the 5-position of the quinazolinone core provides a reactive handle for various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Key reactions involving 5-Bromoquinazolin-4-ol include:
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Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
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Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to create C-C triple bonds.
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Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to form C-C bonds.
These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry to construct complex molecules with desired biological activities.
Spectroscopic Profile (Predicted)
While experimental spectra for 5-Bromoquinazolin-4-ol are not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system. The protons on the benzene ring will appear as a complex multiplet, likely in the range of δ 7.0-8.5 ppm. The proton at the 2-position of the quinazoline ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm. The N-H proton of the lactam would exhibit a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam (C4) is expected to have a chemical shift in the range of δ 160-165 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbon atom bearing the bromine (C5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the lactam N-H group.
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C=O stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the lactam carbonyl group.
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C=N and C=C stretching: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinazoline ring system.
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C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): In a mass spectrum, 5-Bromoquinazolin-4-ol is expected to show a molecular ion peak (M⁺) at m/z 224 and an (M+2)⁺ peak of similar intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of CO and subsequent cleavages of the heterocyclic ring.
This technical guide serves as a foundational resource for understanding the chemical properties and synthetic utility of 5-Bromoquinazolin-4-ol. Researchers are encouraged to consult experimental data as it becomes available to supplement the information provided herein.
